molecular formula C15H18Br2O2S2 B566140 Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-85-7

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B566140
CAS No.: 1160823-85-7
M. Wt: 454.235
InChI Key: FWISHXSLVTWFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thieno[3,4-b]thiophene with octanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-b]thiophene derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

    Hydrolysis Products: Thieno[3,4-b]thiophene-2-carboxylic acid.

Scientific Research Applications

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the ester group. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific ester group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials for advanced applications .

Properties

IUPAC Name

octyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Br2O2S2/c1-2-3-4-5-6-7-8-19-15(18)11-9-10-12(20-11)14(17)21-13(10)16/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWISHXSLVTWFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.